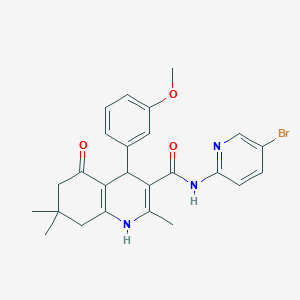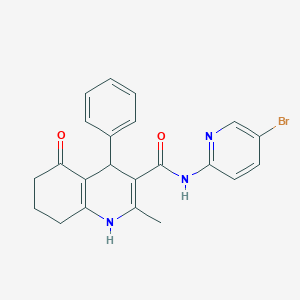![molecular formula C26H24N2OS B304304 (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304304.png)
(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thienopyridines, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone is not fully understood. However, it has been suggested that this compound may act by inhibiting various enzymes and pathways involved in cancer cell proliferation, viral replication, and inflammation. It may also modulate the activity of neurotransmitters in the brain, thereby improving cognitive function.
Biochemical and Physiological Effects:
Studies have shown that (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone in lab experiments is its high potency and specificity. This compound has been found to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using this compound is the lack of information on its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several future directions for the research on (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone. One direction is to study its potential use in combination with other drugs for the treatment of various diseases. Another direction is to investigate its pharmacokinetics and pharmacodynamics to better understand its mechanism of action and optimize its therapeutic potential. Additionally, further research is needed to explore the potential use of this compound in the treatment of other neurological disorders.
Synthesemethoden
The synthesis of (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone involves the reaction of 2-aminothiophenol and 1,3-cyclooctadiene in the presence of a catalyst, followed by the reaction with 4-bromobiphenyl and then with 2,2-dimethoxypropane. The final product is obtained by the hydrolysis of the intermediate with hydrochloric acid. This method provides a high yield of the desired compound and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone has shown potential therapeutic applications in various scientific research fields. It has been studied for its anticancer, antiviral, and anti-inflammatory properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone |
|---|---|
Molekularformel |
C26H24N2OS |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
(6-amino-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraen-5-yl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C26H24N2OS/c27-23-21-16-20-10-4-1-2-7-11-22(20)28-26(21)30-25(23)24(29)19-14-12-18(13-15-19)17-8-5-3-6-9-17/h3,5-6,8-9,12-16H,1-2,4,7,10-11,27H2 |
InChI-Schlüssel |
XSLGDOQAJHFAJH-UHFFFAOYSA-N |
SMILES |
C1CCCC2=C(CC1)C=C3C(=C(SC3=N2)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)N |
Kanonische SMILES |
C1CCCC2=NC3=C(C=C2CC1)C(=C(S3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304222.png)











